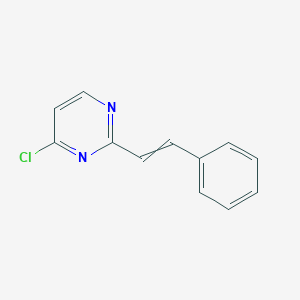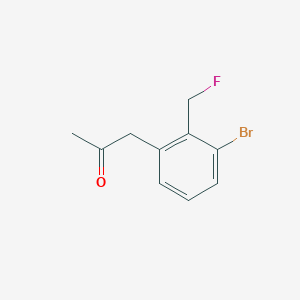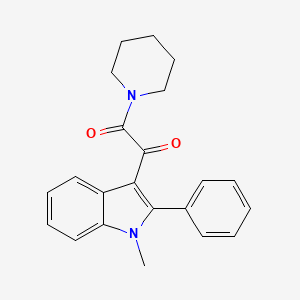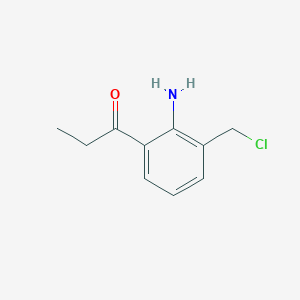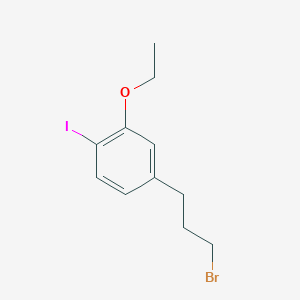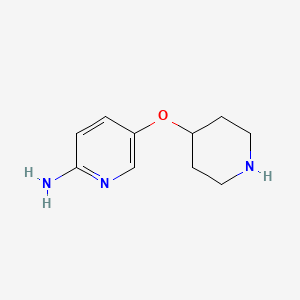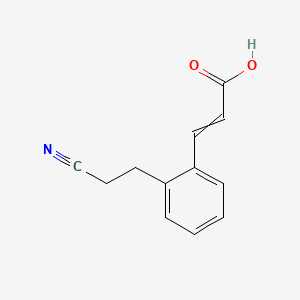
(E)-3-(2-(2-Cyanoethyl)phenyl)acrylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-3-(2-(2-Cyanoethyl)phenyl)acrylic acid is an organic compound that belongs to the class of acrylic acids. This compound is characterized by the presence of a cyanoethyl group attached to a phenyl ring, which is further connected to an acrylic acid moiety. The compound’s structure allows it to participate in various chemical reactions, making it a valuable entity in scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(2-(2-Cyanoethyl)phenyl)acrylic acid typically involves the reaction of 2-(2-Cyanoethyl)phenylboronic acid with an appropriate acrylic acid derivative under palladium-catalyzed conditions. The reaction is carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine. The reaction mixture is heated to facilitate the coupling reaction, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
(E)-3-(2-(2-Cyanoethyl)phenyl)acrylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the cyano group to an amine or the double bond to a single bond.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine, chlorine, and nitrating agents under acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Amines and alkanes.
Substitution: Halogenated, nitrated, and alkylated derivatives of the phenyl ring.
科学的研究の応用
(E)-3-(2-(2-Cyanoethyl)phenyl)acrylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers and resins, where its acrylic acid moiety plays a crucial role in polymerization reactions.
作用機序
The mechanism of action of (E)-3-(2-(2-Cyanoethyl)phenyl)acrylic acid involves its interaction with specific molecular targets. The cyano group can participate in hydrogen bonding and electrostatic interactions, while the acrylic acid moiety can undergo polymerization reactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
Acrylic Acid: The simplest unsaturated carboxylic acid with similar reactivity but lacks the cyanoethyl and phenyl groups.
Ethyl Cyanoacrylate: Contains a cyano group and an acrylic acid moiety but differs in its ester linkage and lack of a phenyl ring.
Phenoxy Acetamide Derivatives: Share structural similarities with the phenyl ring and functional groups but differ in their overall molecular framework.
Uniqueness
(E)-3-(2-(2-Cyanoethyl)phenyl)acrylic acid is unique due to the combination of its cyanoethyl, phenyl, and acrylic acid moieties. This unique structure allows it to participate in a diverse range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.
特性
分子式 |
C12H11NO2 |
|---|---|
分子量 |
201.22 g/mol |
IUPAC名 |
3-[2-(2-cyanoethyl)phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C12H11NO2/c13-9-3-6-10-4-1-2-5-11(10)7-8-12(14)15/h1-2,4-5,7-8H,3,6H2,(H,14,15) |
InChIキー |
ZIZJYBZDYWXBKC-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)CCC#N)C=CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


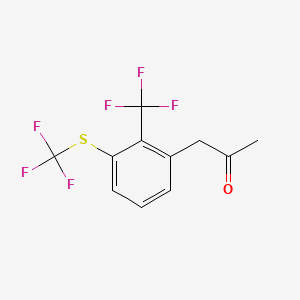
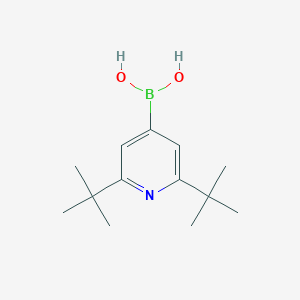
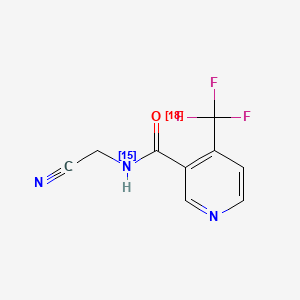
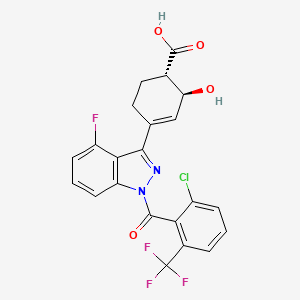
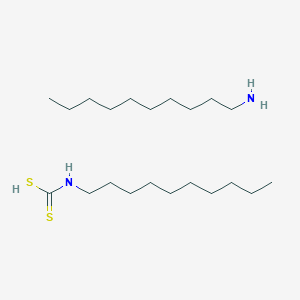
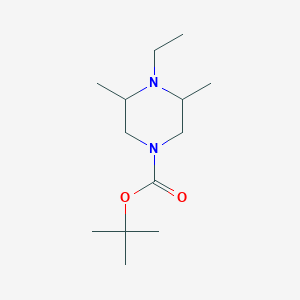
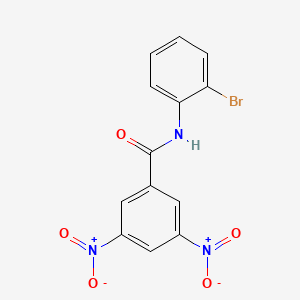
![{Chloro[methoxy(dimethyl)silyl]methylene}bis(trimethylsilane)](/img/structure/B14071969.png)
